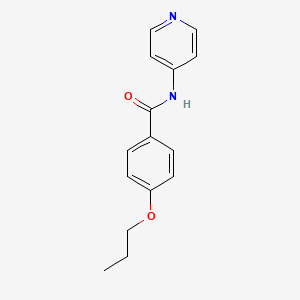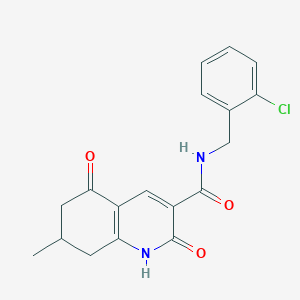
N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide” is a complex organic compound. It’s important to note that the information available on this specific compound is limited . The compound is related to “N-(2-chlorobenzyl)-2-methylbenzamide”, which has a linear formula of C15H14ClNO and a molecular weight of 259.738 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For example, a related compound, “4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one”, was synthesized using 1H and 13C NMR, FTIR spectroscopy, and MS to determine its structure . Another example is the Cannizzaro Reaction, which can produce two different compounds from a single reagent .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, FTIR spectroscopy, and MS. For instance, “2-Chloro-N-(2-chlorobenzyl)aniline” has a molecular formula of C13H11Cl2N, an average mass of 252.139 Da, and a monoisotopic mass of 251.026855 Da .Mécanisme D'action
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-10-6-15-12(16(22)7-10)8-13(18(24)21-15)17(23)20-9-11-4-2-3-5-14(11)19/h2-5,8,10H,6-7,9H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOVAUHVOJOXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3Cl)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496605.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-pyridin-3-ylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496611.png)
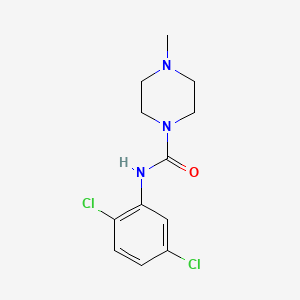
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)
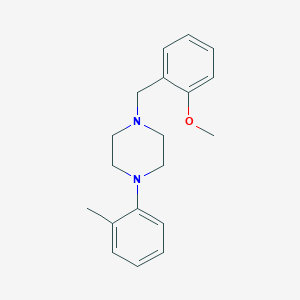
![6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)
![N-[(1R*,2S*)-2-phenylcyclopropyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5496654.png)
![4,6-dimethyl-2-[(propionyloxy)amino]pyrimidine](/img/structure/B5496666.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496668.png)
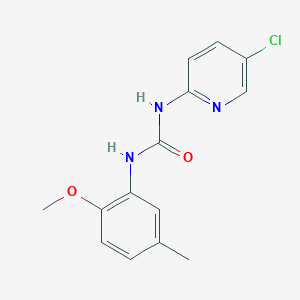
![4-benzyl-3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5496692.png)
![2-(3-fluorobenzyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5496702.png)
![2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5496703.png)
